An In-depth Technical Guide to the Chemical Properties of Ethylidenecyclopentane
An In-depth Technical Guide to the Chemical Properties of Ethylidenecyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidenecyclopentane is a cyclic alkene with the molecular formula C₇H₁₂. As a structural motif, the exocyclic double bond within a five-membered ring system can be found in various natural products and serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of ethylidenecyclopentane, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their synthetic endeavors.
Physicochemical Properties
The fundamental physical and chemical properties of ethylidenecyclopentane are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [4] |
| CAS Number | 2146-37-4 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Oil-like | [1] |
| Boiling Point | 112-114 °C | [5] |
| Melting Point | -130 °C | [5] |
| Density | 0.80 g/mL | [5] |
| Refractive Index (n_D²⁰) | 1.4500 | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents.[1][2] | |
| Safety | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.[4] |
Synthesis of Ethylidenecyclopentane
Ethylidenecyclopentane can be synthesized through several methods. Two of the most common and reliable laboratory-scale syntheses are the Wittig reaction of cyclopentanone (B42830) and the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463).
Experimental Protocol 1: Wittig Reaction of Cyclopentanone
This method offers a direct and highly regioselective route to the exocyclic alkene.[6] The reaction involves the formation of a phosphorus ylide from ethyltriphenylphosphonium bromide, which then reacts with cyclopentanone to yield ethylidenecyclopentane and triphenylphosphine (B44618) oxide.[4][7]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, syringes, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Cyclopentanone:
-
In a separate flame-dried flask, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the cyclopentanone solution to the ylide solution at room temperature via cannula or syringe.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the cyclopentanone spot.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure ethylidenecyclopentane.
-
Experimental Protocol 2: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol
This two-step synthesis first involves the formation of 1-ethylcyclopentanol via a Grignard reaction, followed by its dehydration to form ethylidenecyclopentane. This method is a classic example of alcohol dehydration to form an alkene.
Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once initiated, add the remaining ethyl bromide (1.2 equivalents) dissolved in anhydrous ether/THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclopentanone (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol, which can be purified by distillation.
-
Step 2: Dehydration of 1-Ethylcyclopentanol
Materials:
-
1-Ethylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Dehydration Reaction:
-
In a round-bottom flask, place 1-ethylcyclopentanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a fractional distillation apparatus and heat the mixture. The product, ethylidenecyclopentane, will co-distill with water. Collect the distillate.
-
-
Work-up and Purification:
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer with anhydrous calcium chloride.
-
Perform a final fractional distillation to obtain pure ethylidenecyclopentane.
-
Spectroscopic Characterization
The structure of ethylidenecyclopentane can be confirmed by various spectroscopic techniques. Below are the expected data for each method.
¹H NMR Spectroscopy
The proton NMR spectrum of ethylidenecyclopentane is expected to show distinct signals corresponding to the different types of protons in the molecule.
Expected Chemical Shifts (δ) and Multiplicities:
-
Vinylic Proton (=CH-CH₃): ~5.1-5.3 ppm (quartet, 1H). This proton is coupled to the three protons of the methyl group.
-
Allylic Protons (-C=C-CH₂-): ~2.1-2.3 ppm (triplet or multiplet, 4H). These are the four protons on the two carbons adjacent to the double bond.
-
Methyl Protons (=CH-CH₃): ~1.6-1.7 ppm (doublet, 3H). These protons are coupled to the vinylic proton.
-
Cyclopentane (B165970) Protons (-CH₂-CH₂-C=): ~1.5-1.6 ppm (multiplet, 4H). These are the remaining four protons on the cyclopentane ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton.
Expected Chemical Shifts (δ):
-
Quaternary Alkene Carbon (C=C): ~145-150 ppm.
-
Secondary Alkene Carbon (=CH-): ~115-120 ppm.
-
Allylic Carbons (-C=C-CH₂-): ~30-35 ppm.
-
Cyclopentane Carbons (-CH₂-CH₂-C=): ~25-30 ppm.
-
Methyl Carbon (=CH-CH₃): ~12-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Expected Absorption Bands (cm⁻¹):
-
=C-H Stretch: ~3040-3080 cm⁻¹ (medium). Characteristic of the vinylic C-H bond.
-
C-H Stretch (sp³): ~2850-2960 cm⁻¹ (strong). Due to the C-H bonds of the cyclopentane ring and the methyl group.
-
C=C Stretch: ~1660-1680 cm⁻¹ (medium). Characteristic of the exocyclic double bond.
-
=C-H Bend (out-of-plane): ~880-900 cm⁻¹ (strong). This is a characteristic band for a disubstituted alkene of this type.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Expected m/z values:
-
Molecular Ion (M⁺): 96. This corresponds to the molecular weight of ethylidenecyclopentane.
-
Major Fragments:
-
m/z 81 (M-15): Loss of a methyl group (•CH₃).
-
m/z 67 (M-29): Loss of an ethyl group (•CH₂CH₃), a common fragmentation for ethyl-substituted compounds. This is often a prominent peak.
-
m/z 41: Allylic carbocation fragment.
-
Reactivity and Applications
Ethylidenecyclopentane, as an alkene, undergoes typical electrophilic addition reactions. The exocyclic double bond can be a target for various transformations, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. Its strained nature compared to an endocyclic double bond in a five-membered ring can influence its reactivity.
In the context of drug development and organic synthesis, ethylidenecyclopentane can serve as a versatile building block. The double bond can be functionalized to introduce a variety of substituents, and the cyclopentane ring provides a rigid scaffold for the synthesis of more complex molecules with potential biological activity.
Visualizations
Synthesis of Ethylidenecyclopentane via Wittig Reaction
Caption: Wittig reaction pathway for ethylidenecyclopentane synthesis.
Synthesis of Ethylidenecyclopentane via Dehydration
Caption: Two-step synthesis of ethylidenecyclopentane via dehydration.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Wittig Reaction [organic-chemistry.org]
